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Hcvp-IN-1

HCV polymerase inhibitor NS5B inhibitor chemical characterization

HCV replicon assays require precise inhibitor selection; cross-resistance between thumb 2 and palm site binders invalidates comparator studies. HCVP-IN-1 (filibuvir) specifically targets the NS5B 'thumb 2' allosteric pocket. - EC50: 59 nM (mean, genotype 1a/1b clinical isolates, n=95.8% of replicons) - Resistance signature: M423T (761-fold loss in susceptibility) - Application: Mechanistic studies of thumb 2 binding, combination assays with palm site inhibitors (no cross-resistance), resistance phenotype generation - Supply: Research quantities available for in vitro use only

Molecular Formula C30H34FN5O3
Molecular Weight 531.6 g/mol
Cat. No. B12412868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHcvp-IN-1
Molecular FormulaC30H34FN5O3
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=NC(=NN12)CC3=C(CC(OC3=O)(CCC4=CC(=C(C=C4)C(C)(C)C#N)F)C5CCCC5)O)C
InChIInChI=1S/C30H34FN5O3/c1-18-13-19(2)36-28(33-18)34-26(35-36)15-22-25(37)16-30(39-27(22)38,21-7-5-6-8-21)12-11-20-9-10-23(24(31)14-20)29(3,4)17-32/h9-10,13-14,21,37H,5-8,11-12,15-16H2,1-4H3/t30-/m1/s1
InChIKeyXPRDGKCNHYYXEJ-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HCVP-IN-1 (Filibuvir): Non-Nucleoside NS5B Inhibitor


HCVP-IN-1 (compound 1, CAS 877225-09-7) is a hepatitis C viral polymerase (HCVP) inhibitor [1]. It is a synthetic small molecule with the IUPAC name (R)-2-(4-(2-(2-cyclopentyl-5-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-2-fluorophenyl)-2-methylpropanenitrile, molecular formula C30H34FN5O3, and molecular weight 531.62 g/mol . HCVP-IN-1 was advanced as a clinical candidate for the inhibition of the HCV polymerase (NS5B) [2].

Target HCV NS5B polymerase thumb II allosteric site
Assay format Genotype 1 subgenomic replicon cell culture
Research context Non-nucleoside inhibitor with reported preclinical characterization and resistance pathway data

HCVP-IN-1 vs. Alternatives: Beyond Potency


HCVP-IN-1 is a non‑nucleoside inhibitor (NNI) of the HCV NS5B RNA‑dependent RNA polymerase, binding to a distinct allosteric site . This mechanism of action differs fundamentally from nucleoside/tide inhibitors (e.g., sofosbuvir) that target the active site, and from NS3/4A protease inhibitors that act on a different viral enzyme. Consequently, compounds with similar 'polymerase inhibitor' labels cannot be interchanged without altering target engagement, resistance profile, and potential synergy in combination regimens. The absence of publicly disclosed potency values (e.g., IC50) for HCVP-IN-1 further underscores the risk of substituting uncharacterized analogs that may exhibit divergent pharmacological properties.

Target profile
Thumb II binding mode with characterized resistance signature (M423T)
Non-overlapping cross-resistance with palm I inhibitors
If substituted by potency alone
Resistance profile may shift; M423T pathway may not be interrogated
Allosteric site probe specificity may be lost
Pan-genotype replicon response may not transfer across inhibitor classes

HCVP-IN-1 vs. Dasabuvir: Evidence Guide


Antiviral Potency vs. Dasabuvir

HCVP-IN-1 is supplied with ≥98% purity as verified by vendor analytical methods . This purity level ensures reliable and reproducible inhibition data in biochemical and cell-based assays, compared to lower-purity alternatives that may introduce confounding impurities. While no direct comparator data are available, the documented purity threshold supports consistent experimental outcomes.

Antiviral Potency Comparison
Cross-study comparable
HCVP-IN-1 EC50 59 nM vs Dasabuvir 1.8 nM (genotype 1b replicon)
Supports potency-context interpretation
Dasabuvir shows higher potency in this model; selection based solely on EC50 may overlook mechanistic fit
HCV polymerase inhibitor NS5B inhibitor chemical characterization

Orthogonal Resistance Profiles

HCVP-IN-1 is classified as a non‑nucleoside inhibitor (NNI) of the HCV NS5B polymerase, binding to an allosteric site distinct from the catalytic center targeted by nucleoside/tide inhibitors such as sofosbuvir . This mechanistic differentiation implies distinct resistance mutation patterns and potential for combination with other direct‑acting antivirals (DAAs) that target different viral proteins or binding sites. In contrast to protease inhibitors (e.g., simeprevir) that disrupt polyprotein processing, HCVP-IN-1 directly impedes RNA synthesis.

Resistance Profile
Direct head-to-head comparison
M423T: 761-fold loss (HCVP-IN-1); C316Y: 1569-fold loss (Dasabuvir); no cross-resistance
Supports resistance pathway study design
Orthogonal profiles enable complementary tool use in mechanism studies
HCV polymerase non-nucleoside inhibitor target selectivity

Thumb II vs. Palm I Binding Sites

A multikilogram synthetic route for HCVP-IN-1 was developed and published, enabling reliable production for advanced studies [1]. This process development distinguishes HCVP-IN-1 from many research‑grade polymerase inhibitors that lack disclosed scalable syntheses. The availability of a robust, chirally resolved route (enantiomeric excess >99%) [1] supports consistent batch quality for in vivo toxicology and pharmacology experiments, whereas alternative compounds may exhibit batch-to-batch variability due to unoptimized procedures.

Binding Site Identity
Class-level inference
Thumb II allosteric pocket (HCVP-IN-1) vs palm I pocket (Dasabuvir)
Supports allosteric site probe differentiation
Binding site distinction underlies observed resistance divergence
synthetic process scale-up clinical candidate

HCVP-IN-1 Resistance-Associated Mutation Profile

Resistance to HCVP-IN-1 is linked to mutations in the NS5B polymerase domain, including the S282T substitution that reduces inhibitor affinity . This resistance profile is characteristic of non‑nucleoside inhibitors targeting thumb or palm allosteric sites and differs from the S282T resistance commonly observed with nucleoside inhibitors. Cross‑resistance to other polymerase inhibitors with overlapping binding sites has been noted, underscoring the importance of using HCVP-IN-1 in combination with mechanistically distinct agents . No quantitative resistance data (e.g., fold‑change in EC50) are publicly available for HCVP-IN-1.

drug resistance NS5B mutation antiviral

HCVP-IN-1 Applications in HCV Research


Thumb II Allosteric Inhibition

HCVP-IN-1 serves as a tool compound for investigating the functional consequences of allosteric modulation of the HCV NS5B polymerase. Its non‑nucleoside binding mode enables researchers to probe conformational changes and kinetic parameters of RNA synthesis in vitro, complementing studies with nucleoside inhibitors such as sofosbuvir that occupy the active site .

M423T-Mediated Resistance

Given its distinct target and binding site, HCVP-IN-1 can be combined with NS3/4A protease inhibitors or NS5A inhibitors to evaluate synergistic antiviral effects. Such combinations are particularly relevant for overcoming resistance and achieving pan‑genotypic activity in HCV replicon models .

Orthogonal Inhibitor Combinations

HCVP-IN-1 is useful in resistance studies to identify and characterize NS5B mutations that confer reduced susceptibility. Its resistance profile (e.g., S282T) can be compared with that of other NNIs to map binding site specificity and guide the development of next‑generation inhibitors .

Pan-Genotype 1 Antiviral Activity

The availability of a scalable, high‑purity synthetic route [1] makes HCVP-IN-1 suitable for in vivo pharmacokinetic, toxicology, and efficacy studies in animal models of HCV infection, where consistent and well‑characterized material is essential for reliable data interpretation.

Application
Selection Property
Validation Focus
Thumb II allosteric site probe
Thumb 2 binding specificity
Conformational change and polymerase inhibition endpoints
M423T resistance pathway studies
M423T susceptibility fold-change context
Fitness cost and compensatory mutation analysis
Combination studies with palm I inhibitors
Non-overlapping resistance profile
Synergy and resistance barrier assessment
Pan-genotype 1 replicon screening
Reported pan-genotype 1 EC50 range
Comparative potency and genotype coverage validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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